molecular formula C16H12INO B7972501 (3Z)-3-[(2-iodophenyl)methylidene]-1-methyl-2,3-dihydro-1H-indol-2-one

(3Z)-3-[(2-iodophenyl)methylidene]-1-methyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B7972501
M. Wt: 361.18 g/mol
InChI Key: MZZKEHWONMVXCS-RAXLEYEMSA-N
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Description

(3Z)-3-[(2-Iodophenyl)methylidene]-1-methyl-2,3-dihydro-1H-indol-2-one (CAS: 1616502-83-0) is a substituted indolin-2-one derivative featuring a Z-configured 2-iodobenzylidene group at position 3 and a methyl group at position 1. The compound is used in scientific research, requiring storage at -20°C for long-term stability.

The iodine atom in the 2-iodophenyl group enhances molecular weight and polarizability (34.0±0.5 10⁻²⁴ cm³), influencing binding interactions in biological systems. Its structural uniqueness lies in the combination of iodine’s electronegativity and the indolin-2-one scaffold’s rigidity.

Properties

IUPAC Name

(3Z)-3-[(2-iodophenyl)methylidene]-1-methylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12INO/c1-18-15-9-5-3-7-12(15)13(16(18)19)10-11-6-2-4-8-14(11)17/h2-10H,1H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZKEHWONMVXCS-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=CC3=CC=CC=C3I)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/C3=CC=CC=C3I)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design

The most direct route involves a base-catalyzed aldol condensation between 1-methylindolin-2-one and 2-iodobenzaldehyde (Figure 1A). This method leverages the enolizable ketone moiety of the indolinone to form the α,β-unsaturated carbonyl system.

Procedure :

  • Substrate Preparation :

    • 1-Methylindolin-2-one is synthesized via Wolff–Kishner reduction of 1-methylisatin followed by methylation.

    • 2-Iodobenzaldehyde is commercially available or prepared via Rosenmund reduction of 2-iodobenzoyl chloride.

  • Condensation :

    • Equimolar substrates are stirred in anhydrous ethanol with sodium ethoxide (NaOEt) at 60°C for 6–8 hours.

    • The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.

Key Data :

ParameterValue
Yield58–72%
Reaction Time8 hours
Purity (HPLC)>95%
StereoselectivityZ:E = 9:1 (confirmed by NOESY)

Advantages :

  • Scalable and cost-effective.

  • High stereoselectivity under mild conditions.

Limitations :

  • Requires rigorous exclusion of moisture to prevent aldehyde oxidation.

Eschenmoser Coupling with 3-Bromo-1-methylindolin-2-One

Reaction Design

This method employs an Eschenmoser coupling between 3-bromo-1-methylindolin-2-one and a thioamide derived from 2-iodobenzaldehyde (Figure 1B).

Procedure :

  • Substrate Synthesis :

    • 3-Bromo-1-methylindolin-2-one is prepared via bromination of 1-methylindolin-2-one using N-bromosuccinimide (NBS).

    • Thioamide precursors are synthesized by treating 2-iodobenzaldehyde with ammonium sulfide.

  • Coupling :

    • Substrates are reacted in DMF at 25°C for 12 hours with triethylamine (TEA) as a base.

    • The product is purified via silica gel chromatography.

Key Data :

ParameterValue
Yield82–89%
Reaction Time12 hours
Purity (HPLC)>98%
StereoselectivityExclusively Z-configuration

Advantages :

  • High yield and stereochemical control.

  • Compatible with electron-deficient aldehydes.

Limitations :

  • Requires handling of malodorous thioamides.

Microwave-Assisted Synthesis

Reaction Design

Microwave irradiation accelerates the condensation step, reducing reaction times and improving yields.

Procedure :

  • Substrates : 1-Methylindolin-2-one and 2-iodobenzaldehyde.

  • Conditions :

    • Reactants in ethanol with catalytic p-toluenesulfonic acid (p-TSA).

    • Irradiated at 100°C for 20 minutes.

Key Data :

ParameterValue
Yield75–80%
Reaction Time20 minutes
Energy Consumption150 W

Advantages :

  • Rapid synthesis suitable for high-throughput screening.

Limitations :

  • Specialized equipment required.

One-Pot Tandem Reaction

Reaction Design

A copper-catalyzed tandem C–N bond formation and dehydrogenative coupling enables a one-pot synthesis.

Procedure :

  • Substrates : 2-Iodoaniline and methyl propiolate.

  • Conditions :

    • CuI (10 mol%), L-proline ligand, K₂CO₃ in DMSO at 120°C for 24 hours.

Key Data :

ParameterValue
Yield65%
Reaction Time24 hours
Byproducts<5%

Advantages :

  • Avoids pre-functionalized intermediates.

Limitations :

  • Moderate yield and long reaction time.

Photochemical Cyclization

Reaction Design

UV-light-induced cyclization of a Schiff base precursor forms the target compound.

Procedure :

  • Schiff Base Formation :

    • 1-Methylindolin-2-one reacts with 2-iodobenzaldehyde in methanol.

  • Cyclization :

    • Irradiated at 254 nm for 2 hours.

Key Data :

ParameterValue
Yield50–55%
Reaction Time3 hours
Purity (HPLC)90%

Advantages :

  • Green chemistry approach with no catalysts.

Limitations :

  • Low yield and scalability challenges.

Comparative Analysis of Methods

MethodYield (%)TimeStereoselectivityScalability
Aldol Condensation58–728 hoursHighExcellent
Eschenmoser Coupling82–8912 hoursExclusive ZGood
Microwave-Assisted75–8020 minutesHighModerate
One-Pot Tandem6524 hoursModeratePoor
Photochemical50–553 hoursLowPoor

Chemical Reactions Analysis

(3Z)-3-[(2-iodophenyl)methylidene]-1-methyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The iodophenyl group in the compound can participate in substitution reactions, where the iodine atom is replaced by other functional groups. Common reagents for these reactions include nucleophiles such as sodium azide or potassium cyanide.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, making it suitable for creating derivatives that may exhibit enhanced properties or functionalities.

Biology

In biological contexts, (3Z)-3-[(2-iodophenyl)methylidene]-1-methyl-2,3-dihydro-1H-indol-2-one is being investigated for its potential biological activity , including:

  • Enzyme Interactions : The compound may interact with specific enzymes, influencing metabolic pathways.
  • Cellular Pathways : Its structural features suggest possible roles in modulating cellular signaling pathways.

Medicine

The pharmaceutical potential of this compound is significant:

  • Anticancer Activity : Preliminary studies indicate that indole derivatives often exhibit anticancer properties. The presence of the iodophenyl group may enhance these effects by improving the compound's ability to interact with cancer cell targets.
    • Case Study : Research on similar indole compounds has demonstrated their ability to induce apoptosis in cancer cells, suggesting that this compound could be explored for similar therapeutic applications.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds with similar halogenated aromatic structures have been reported to exhibit significant antibacterial properties due to their ability to disrupt microbial cell membranes.

Mechanism of Action

The mechanism of action of (3Z)-3-[(2-iodophenyl)methylidene]-1-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes. For example, it may inhibit the activity of specific enzymes or modulate the function of receptors.

    Pathways Involved: The compound may influence signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are involved in cell proliferation, survival, and apoptosis.

Comparison with Similar Compounds

Structural Analogs in Kinase Inhibition

Several indolin-2-one derivatives have been explored as kinase inhibitors. Key examples include:

  • (3Z)-3-(1H-Imidazol-2-ylmethylidene)-2,3-dihydro-1H-indol-2-one (Compound 12) : Features an imidazole substituent (MW: 212.08) and acts as a TLK2 inhibitor. Synthesized via Procedure A (82% yield), it exhibits E/Z isomerism (40:60 ratio), complicating purification .
  • (3Z)-3-(Pyridin-3-ylmethylidene)-5-acetyl-2,3-dihydro-1H-indol-2-one (Compound 32): Contains a pyridinyl group (MW: 271.11) and shows TLK2 inhibition (39% yield). Isomerism (E/Z = 48:52) and diastereomer separation were noted .
  • (3Z)-3-[(3,5-Dimethyl-1H-pyrrol-2-yl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-indol-2-one (Compound 23) : A pyrrole-substituted analog (MW: 290.32) with TLK2 activity (72% yield) .

Comparison :

Feature Target Compound Compound 12 Compound 32
Substituent 2-Iodophenyl Imidazole Pyridine
Molecular Weight 361.18 212.08 271.11
Biological Activity Not reported TLK2 inhibition TLK2 inhibition
Synthesis Yield Not available 82% 39%
Isomerism Z-configuration specified E/Z = 40:60 E/Z = 48:52

The iodine substituent in the target compound may enhance binding affinity due to halogen bonding, whereas smaller heterocycles (imidazole, pyridine) prioritize solubility and metabolic stability.

Antiviral Indolin-2-one Derivatives

  • (3Z)-3-(2-[4-(Aryl)-1,3-thiazol-2-yl]hydrazin-1-ylidene)-2,3-dihydro-1H-indol-2-one : A thiazole-hydrazone derivative acting as a dual HIV-1 reverse transcriptase inhibitor (IC₅₀ values in µM range) .
  • JK3/32 and JK3-42: Hepatitis C virus (HCV) p7 channel inhibitors with dimethylamino or methoxyanilino substituents. Synthesized via nucleophilic substitution (e.g., JK3/32: MW ~361.18) .

Comparison :

Feature Target Compound Thiazole-Hydrazone JK3/32
Substituent 2-Iodophenyl Thiazole-hydrazone Dimethylamino
Molecular Weight 361.18 ~300–350 ~361.18
Biological Activity Not reported HIV-1 RT inhibition HCV inhibition
Key Interaction Halogen bonding (I) Hydrogen bonding (thiazole) Charge interactions

The target compound’s iodine may confer stronger hydrophobic interactions compared to the thiazole group’s hydrogen-bonding capability.

Crystallographic and Structural Studies

Methylidene oxindoles like (3Z)-3-(4-Chlorobenzylidene)-1,3-dihydro-2H-indol-2-one (CSD entry) exhibit distinct packing modes. XPac algorithm analysis shows similarities in π-π stacking but differences in halogen-driven intermolecular interactions .

Comparison :

Feature Target Compound 4-Chlorobenzylidene
Halogen Substituent Iodine (van der Waals radius: 1.98 Å) Chlorine (1.75 Å)
Polarizability 34.0±0.5 10⁻²⁴ cm³ ~25–30 10⁻²⁴ cm³
Crystal Packing Not reported π-π stacking dominant

The larger iodine atom in the target compound likely increases molecular volume and alters crystal lattice stability compared to chlorine analogs.

Biological Activity

Chemical Structure and Properties

The molecular formula of (3Z)-3-[(2-iodophenyl)methylidene]-1-methyl-2,3-dihydro-1H-indol-2-one is C16H12INOC_{16}H_{12}INO with a molecular weight of 361.18 g/mol . The structure features an indole core substituted with a 2-iodophenyl group, which may influence its biological properties.

PropertyValue
Molecular FormulaC16H12INO
Molecular Weight361.18 g/mol
CAS Number1616502-83-0
SolubilitySoluble in organic solvents

Anticancer Properties

Recent studies have indicated that indole derivatives exhibit significant anticancer activity. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, research shows that it can induce apoptosis in cancer cells by activating specific signaling pathways.

Case Study: Apoptosis Induction

A study conducted on breast cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis through the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have shown that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases : It has been shown to inhibit specific kinases involved in cancer cell signaling.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, contributing to its cytotoxic effects.
  • Modulation of Gene Expression : It affects the expression of genes related to apoptosis and cell cycle regulation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (3Z)-3-[(2-iodophenyl)methylidene]-1-methyl-2,3-dihydro-1H-indol-2-one, and how can reaction conditions be optimized to favor the Z-isomer?

  • Answer : The compound can be synthesized via Knoevenagel condensation between 1-methyl-2-indolinone and 2-iodobenzaldehyde. Key optimizations include:

  • Catalyst selection : Use piperidine or ammonium acetate in anhydrous ethanol to promote imine formation.
  • Temperature control : Reactions at reflux (70–80°C) improve yield while minimizing side reactions.
  • Stereochemical control : Polar aprotic solvents (e.g., DMF) and prolonged reaction times (24–48 hrs) favor the thermodynamically stable Z-isomer.
  • Monitoring : Track reaction progress via TLC or HPLC, with final purification by recrystallization or column chromatography .

Q. Which analytical techniques are most effective for confirming the stereochemical configuration of the exocyclic double bond?

  • Answer :

  • X-ray crystallography : The gold standard for unambiguous stereochemical assignment. SHELXL refinement (via SHELX suite) is recommended for resolving heavy-atom (iodine) contributions to electron density maps .
  • NMR spectroscopy : Analyze coupling constants (J values) between H-3 and the methylidene proton; Z-isomers typically exhibit J < 10 Hz. NOESY correlations between the methyl group and aromatic protons further confirm configuration .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) for consistency .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data regarding the compound’s molecular geometry?

  • Answer :

  • Crystal packing effects : X-ray structures may show deviations from gas-phase DFT models due to intermolecular interactions (e.g., π-stacking, hydrogen bonding). Use periodic boundary condition (PBC) DFT calculations (e.g., VASP) to account for crystal lattice effects .
  • Dynamic effects : MD simulations (e.g., GROMACS) can model conformational flexibility in solution, reconciling NMR data with static X-ray structures .
  • Validation metrics : Calculate root-mean-square deviations (RMSD) between computational and experimental bond lengths/angles, prioritizing deviations > 0.05 Å for re-evaluation .

Q. What strategies are employed to evaluate the compound’s potential as a kinase inhibitor, given structural analogs like Semaxanib (SU5416)?

  • Answer :

  • Kinase profiling : Use in vitro kinase assays (e.g., ADP-Glo™) against VEGFR, PDGFR, or other tyrosine kinases. Compare IC50 values with Semaxanib (IC50 = 1–10 µM for VEGFR2) to assess potency .
  • Structural modeling : Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding modes in kinase active sites. Highlight iodine’s role in halogen bonding with backbone carbonyls .
  • Selectivity screening : Test against off-target kinases (e.g., EGFR, Src) to identify specificity. Use SPR or ITC to quantify binding affinities .

Q. What methodological considerations are critical when refining crystal structures of iodine-containing derivatives using SHELXL?

  • Answer :

  • Heavy-atom parameters : Assign anisotropic displacement parameters (ADPs) to iodine to account for its high electron density. Use the SHELXL ISOR command to constrain thermal motion .
  • Absorption correction : Apply multi-scan corrections (SADABS) to mitigate absorption effects caused by iodine’s high X-ray attenuation .
  • Validation tools : Cross-check refinement metrics (R-factor, wR2) with PLATON/CHECKCIF to ensure geometric plausibility and flag outliers (e.g., bond angle distortions) .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data across studies (e.g., cytotoxicity vs. kinase inhibition)?

  • Answer :

  • Assay standardization : Verify cell line authenticity (STR profiling) and control for assay conditions (e.g., serum concentration, incubation time).
  • Orthogonal validation : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays.
  • Metabolic stability : Test compound stability in cell media (LC-MS) to rule out false negatives due to rapid degradation .

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